molecular formula C13H9F2NO B1452554 2-(2,6-Difluorobenzoyl)-4-methylpyridine CAS No. 1187170-46-2

2-(2,6-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1452554
CAS No.: 1187170-46-2
M. Wt: 233.21 g/mol
InChI Key: LAACYYMKRAZLDS-UHFFFAOYSA-N
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Description

“2,6-Difluorobenzoyl isocyanate” is a laboratory chemical . It’s an important raw material and intermediate used in organic synthesis . It has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .


Molecular Structure Analysis

The molecular structure of “2,6-Difluorobenzoyl isocyanate” can be found on various chemical databases .


Chemical Reactions Analysis

“2,6-Difluorobenzoyl chloride” has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine . It has also been used in Friedel-Crafts acylation reactions of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluorobenzoyl chloride” include a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a melting point of 128-132 °C (lit.) .

Scientific Research Applications

1. Synthesis and Structural Analysis

Research on compounds structurally similar to 2-(2,6-Difluorobenzoyl)-4-methylpyridine has focused on synthesis and structural analysis. For instance, the study of lanthanide ternary complexes involving 2,4-difluorobenzoic acid and 5,5'-dimethyl-2,2’-bipyridine revealed insights into crystal structures, thermoanalysis, and luminescence properties (Du, Ren, & Zhang, 2020). Similarly, the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine and methylbenzoic acids was characterized using various spectroscopic techniques (Thanigaimani et al., 2015).

2. Application in Supramolecular Chemistry

The formation of supramolecular structures through hydrogen bonding and other non-covalent interactions has been a key area of study. For instance, complexes involving 2-amino-4-methylpyridine showed extensive hydrogen bonding, leading to one to three-dimensional framework structures (Khalib et al., 2014).

3. Photophysical Properties

Research has also been conducted on the photophysical properties of related compounds. For example, fluorescent crystals and co-crystals of 1,8-naphthalimide derivatives, including compounds with a methylpyridine moiety, were synthesized and their emission quantum yields were studied, revealing the impact of molecular arrangement on fluorescence features (Grepioni et al., 2015).

4. Conductance and Thermodynamics

Conductance measurements and thermodynamic analysis of fluorobenzoic acids, including 2,6-difluorobenzoic acid, have been explored. These studies focused on ionization constants and conductance at various temperatures, providing insights into the acidity and thermodynamic behavior of these compounds (Strong, Waes, & Doolittle, 1982).

Safety and Hazards

“2,6-Difluorobenzoyl isocyanate” is considered hazardous. It’s harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

“2,6-Difluorobenzoyl chloride” has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones . This suggests that it could be used in the development of new compounds in the future.

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Difluorobenzoyl)-4-methylpyridine is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in changes in the cell cycle progression, leading to cell cycle arrest and potentially cell death.

Biochemical Pathways

The compound affects the cell cycle regulation pathway. By inhibiting Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death.

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the cell cycle, potentially leading to cell cycle arrest and cell death . This can result in the inhibition of cell proliferation and growth.

Properties

IUPAC Name

(2,6-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAACYYMKRAZLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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